molecular formula C23H24N2O4 B11622107 Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate

Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B11622107
M. Wt: 392.4 g/mol
InChI Key: JPVSEJGGQSAJDK-UHFFFAOYSA-N
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Description

Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its quinoline core, substituted with diethyl ester groups at the 3 and 6 positions, and an amino group attached to a 4-ethylphenyl moiety at the 4 position. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinoline derivative with 4-ethylphenylamine under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid groups at the 3 and 6 positions with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing more efficient catalysts, and optimizing purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential antimicrobial and anticancer properties. The quinoline core is known for its biological activity, and modifications at the 4 position can enhance these properties.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It can also serve as a precursor for the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. These interactions can lead to the inhibition of key enzymes and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-[(4-acetamidophenyl)amino]quinoline-3,6-dicarboxylate
  • Diethyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate
  • Diethyl 4-[(4-chlorophenyl)amino]quinoline-3,6-dicarboxylate

Uniqueness

Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to the presence of the 4-ethylphenyl group, which can influence its biological activity and chemical reactivity. This substitution can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability compared to its analogs.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

diethyl 4-(4-ethylanilino)quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H24N2O4/c1-4-15-7-10-17(11-8-15)25-21-18-13-16(22(26)28-5-2)9-12-20(18)24-14-19(21)23(27)29-6-3/h7-14H,4-6H2,1-3H3,(H,24,25)

InChI Key

JPVSEJGGQSAJDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

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